molecular formula C12H24O2 B14606716 Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester CAS No. 60302-31-0

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester

Cat. No.: B14606716
CAS No.: 60302-31-0
M. Wt: 200.32 g/mol
InChI Key: YDZIARHVRLAATK-UHFFFAOYSA-N
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Description

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-+EthanolPentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester+Water\text{Pentanoic acid, 4-methyl-2-(2-methylpropyl)-} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Pentanoic acid, 4-methyl-2-(2-methylpropyl)-+Ethanol→Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as ion-exchange resins, can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.

Major Products Formed

    Hydrolysis: Pentanoic acid, 4-methyl-2-(2-methylpropyl)- and ethanol.

    Reduction: The corresponding alcohol.

    Transesterification: A different ester and ethanol.

Scientific Research Applications

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Used in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Pentanoic acid, 2-methyl-, ethyl ester
  • Pentanoic acid, 4-methyl-, ethyl ester
  • Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester

Uniqueness

Pentanoic acid, 4-methyl-2-(2-methylpropyl)-, ethyl ester is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

CAS No.

60302-31-0

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 4-methyl-2-(2-methylpropyl)pentanoate

InChI

InChI=1S/C12H24O2/c1-6-14-12(13)11(7-9(2)3)8-10(4)5/h9-11H,6-8H2,1-5H3

InChI Key

YDZIARHVRLAATK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(C)C)CC(C)C

Origin of Product

United States

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